

An In-depth Technical Guide to 2-Fluorobenzohydrazide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Fluorobenzohydrazide**

Cat. No.: **B1295203**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzohydrazide is a fluorinated aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules, particularly within the pharmaceutical and agrochemical industries.^[1] The presence of a fluorine atom at the ortho position of the benzene ring and the reactive hydrazide moiety endows it with unique chemical properties and reactivity. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with **2-Fluorobenzohydrazide**.

Chemical Structure and Identifiers

The structural framework of **2-Fluorobenzohydrazide** consists of a 2-fluorophenyl group attached to a hydrazide functional group.

IUPAC Name: **2-fluorobenzohydrazide**^[2]

Synonyms: 2-Fluorobenzoylhydrazine, 2-Fluorobenzoic hydrazide, o-fluorobenzhydrazide^[2]

Molecular Formula: C₇H₇FN₂O^{[1][2]}

Canonical SMILES: C1=CC=C(C(=C1)C(=O)NN)F[2]

InChI: InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)[2]

InChIKey: YJCKQQVXNNAAR-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Fluorobenzohydrazide** is presented in the table below. These properties are essential for its handling, application in synthesis, and for predicting its behavior in biological systems.

Property	Value	Source
Molecular Weight	154.14 g/mol	[1][2]
Appearance	White to light yellow or brown powder/crystal	[1]
Melting Point	71 - 75 °C	[3]
Boiling Point (Calculated)	567.06 K	[4]
logP (Octanol/Water Partition Coefficient)	0.429 (Calculated)	[4]
Water Solubility (log ₁₀ WS, mol/L) (Calculated)	-2.15 (Calculated)	[4]
Topological Polar Surface Area	55.1 Å ²	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	1	[2]
CAS Number	446-24-2	[2][3]
PubChem CID	136288	[2][3]

Spectroscopic Data (Predicted and Inferred)

While experimental spectra for **2-Fluorobenzohydrazide** are not readily available in public databases, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **2-Fluorobenzohydrazide** in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the hydrazide protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The NH and NH₂ protons of the hydrazide group are expected to be observable, with their chemical shifts being sensitive to solvent and temperature. For a related benzohydrazide, the -NH protons were observed at chemical shifts of 10.66 and 10.69 ppm in DMSO-d₆.^[1]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller C-F couplings. The carbonyl carbon is expected to appear in the downfield region, typically around 165-170 ppm. For the related compound 2-fluorobenzamide, the carbonyl carbon appears at approximately 164 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **2-Fluorobenzohydrazide** is predicted to exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Description
N-H stretch (NH ₂)	3400-3200	Two bands, characteristic of a primary amine
N-H stretch (NH)	~3300	Single band
C=O stretch (Amide I)	~1660	Strong absorption
N-H bend (Amide II)	~1620	
C-F stretch	1300-1100	Strong absorption
Aromatic C=C stretch	1600-1450	Multiple bands
Aromatic C-H stretch	3100-3000	

Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI), **2-Fluorobenzohydrazide** is expected to show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals.

m/z	Proposed Fragment
154	[C ₇ H ₇ FN ₂ O] ⁺ (Molecular Ion)
123	[C ₇ H ₄ FO] ⁺ (Loss of N ₂ H ₃)
95	[C ₆ H ₄ F] ⁺ (Loss of CON ₂ H ₃)

Experimental Protocols

Synthesis of Benzohydrazides via Microwave-Assisted Hydrazinolysis of Methyl Benzoates (General Procedure)

This protocol describes a general and efficient method for synthesizing benzohydrazides, which can be adapted for the synthesis of **2-Fluorobenzohydrazide** from methyl 2-fluorobenzoate.

Materials:

- Methyl 2-fluorobenzoate
- Hydrazine hydrate (80%)
- Ethanol (96%)
- Microwave reactor
- Round bottom flask
- Thin Layer Chromatography (TLC) plates
- Filtration apparatus

Procedure:

- In a microwave-safe vessel, combine methyl 2-fluorobenzoate (1 equivalent) and hydrazine hydrate (4 equivalents).[\[1\]](#)
- Irradiate the mixture in a microwave reactor (e.g., at 360 W) for approximately 3-5 minutes.[\[1\]](#)
- Monitor the reaction progress by TLC until the starting material is consumed.[\[1\]](#)
- After completion, cool the reaction mixture to room temperature.
- Wash the mixture with distilled water to precipitate the product.[\[1\]](#)
- Collect the solid product by vacuum filtration.
- Recrystallize the crude product from ethanol (96%) to obtain pure **2-Fluorobenzohydrazide**.[\[1\]](#)

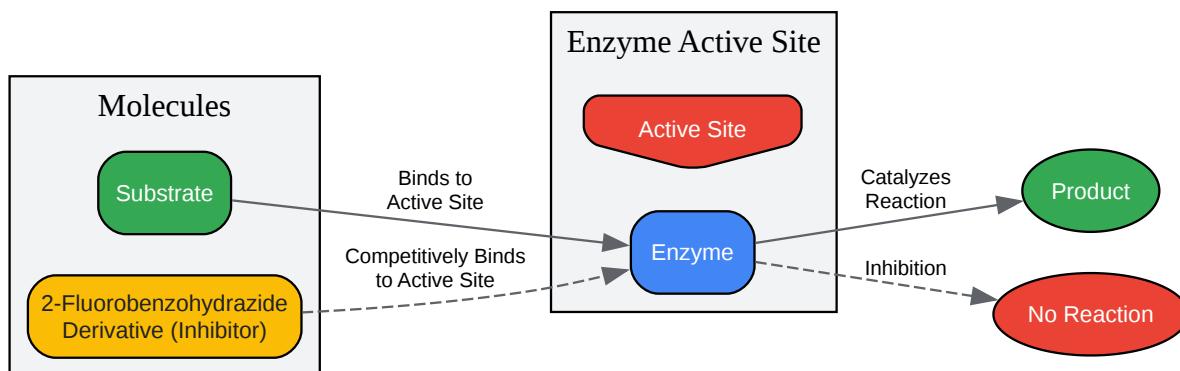
Purification by Recrystallization (General Procedure)

This protocol outlines a general method for the purification of solid organic compounds like **2-Fluorobenzohydrazide**.

Materials:

- Crude **2-Fluorobenzohydrazide**
- Ethanol/Water mixture
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter paper
- Ice bath

Procedure:

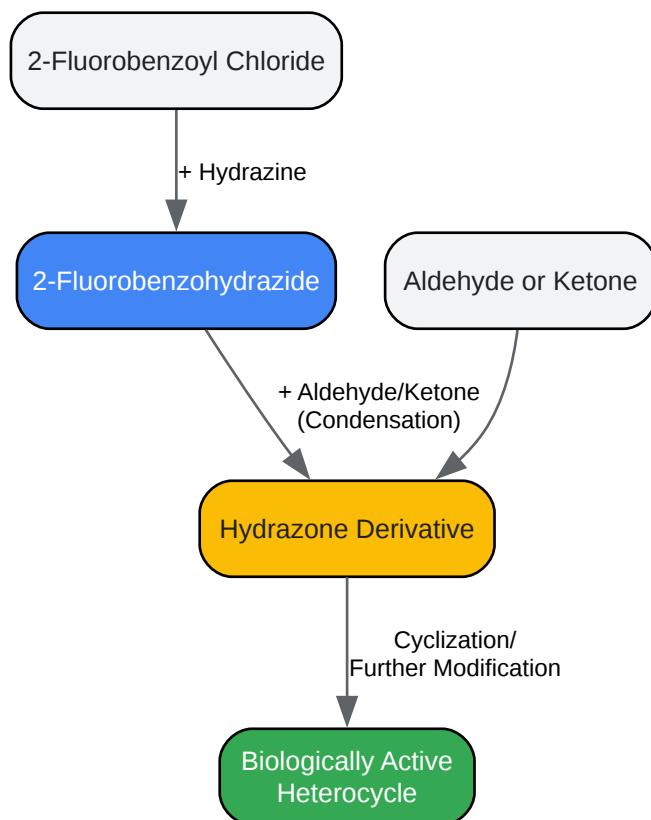

- Dissolve the crude **2-Fluorobenzohydrazide** in a minimal amount of hot ethanol in an Erlenmeyer flask.[\[5\]](#)
- While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating saturation.[\[5\]](#)
- Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[\[5\]](#)
- Allow the solution to cool slowly to room temperature to promote crystal formation.
- Further cool the flask in an ice bath to maximize the yield of crystals.[\[5\]](#)
- Collect the purified crystals by vacuum filtration using a Buchner funnel.[\[5\]](#)
- Wash the crystals with a small amount of a cold ethanol/water mixture.[\[5\]](#)
- Dry the crystals under vacuum to remove residual solvent.

Biological Activity and Applications

2-Fluorobenzohydrazide serves as a versatile precursor for the synthesis of various biologically active compounds.[\[1\]](#)[\[3\]](#) Its derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors.

Role as a Building Block for Enzyme Inhibitors

Derivatives of **2-Fluorobenzohydrazide**, particularly hydrazones, have shown inhibitory activity against enzymes such as cholinesterases and carbonic anhydrases.^[6] The general mechanism of competitive enzyme inhibition involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring.^[7]


[Click to download full resolution via product page](#)

Caption: Competitive enzyme inhibition by a **2-Fluorobenzohydrazide** derivative.

The diagram above illustrates the principle of competitive enzyme inhibition. The substrate normally binds to the active site of the enzyme, leading to the formation of a product. A competitive inhibitor, such as a derivative of **2-Fluorobenzohydrazide**, structurally resembles the substrate and competes for the same active site. When the inhibitor is bound, the enzyme is unable to bind the substrate, and the catalytic reaction is blocked.

Synthetic Utility Workflow

2-Fluorobenzohydrazide is a key intermediate in multi-step organic synthesis. Its hydrazide group readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which are precursors to a diverse range of heterocyclic compounds.^[1]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow illustrating the utility of **2-Fluorobenzohydrazide**.

This workflow demonstrates the central role of **2-Fluorobenzohydrazide** as a synthetic intermediate. It is typically synthesized from 2-fluorobenzoyl chloride and hydrazine. The resulting **2-Fluorobenzohydrazide** can then be reacted with various aldehydes or ketones to form hydrazone derivatives. These hydrazones are versatile intermediates that can undergo cyclization or other modifications to yield a wide range of biologically active heterocyclic compounds. This highlights its importance in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 2-Fluorobenzhydrazide | C7H7FN2O | CID 136288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. New Sulfonate Ester-Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluorobenzohydrazide: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295203#2-fluorobenzohydrazide-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com